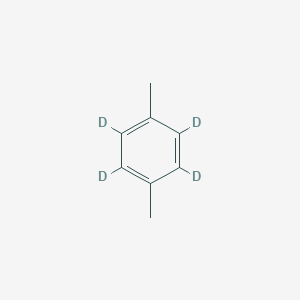

1,4-Dimethyl(~2~H_4_)benzene

Description

The exact mass of the compound 1,4-Dimethyl(~2~H_4_)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dimethyl(~2~H_4_)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl(~2~H_4_)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583834 |

Source

|

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16034-43-8 |

Source

|

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16034-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1,4-Dimethyl(2H_4_)benzene

An In-Depth Technical Guide to the Synthesis of 1,4-Dimethyl(2H4)benzene

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of 1,4-Dimethyl(2H4)benzene, also known as p-xylene-d4. Isotopic labeling of aromatic compounds is a critical technique in pharmaceutical research, mechanistic studies, and advanced materials science.[1][2] This document details two primary synthetic pathways: metal-catalyzed hydrogen-deuterium (H/D) exchange and acid-catalyzed electrophilic aromatic substitution. For each pathway, the underlying mechanisms, experimental considerations, and detailed protocols are presented. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, catalyst selection, and product characterization to achieve high isotopic purity.

Introduction

The Significance of Isotopic Labeling

Isotopic labeling is a powerful technique used to track the journey of molecules through reactions or biological pathways.[2][3] By replacing specific hydrogen atoms with their heavier, stable isotope deuterium (²H or D), researchers can elucidate reaction mechanisms, study kinetic isotope effects, and analyze metabolic pathways without altering the fundamental chemical properties of the molecule.[1][4] In drug development, selective deuteration can favorably alter the pharmacokinetic profiles of active pharmaceutical ingredients (APIs), often leading to improved metabolic stability and a longer half-life.

Profile: 1,4-Dimethyl(2H4)benzene (p-Xylene-d4)

1,4-Dimethyl(2H4)benzene, or p-xylene-d4, is an isotopologue of p-xylene where the four hydrogen atoms on the aromatic ring are substituted with deuterium atoms.[5] p-Xylene itself is a vital industrial chemical, primarily serving as a precursor for terephthalic acid, a monomer used in polyester production.[6][7] The deuterated form, p-xylene-d4, is frequently used as an internal standard in mass spectrometry-based analyses of volatile organic compounds and serves as a versatile building block for the synthesis of more complex deuterated molecules.[8]

Overview of Synthetic Strategies for Aromatic Deuteration

The synthesis of deuterated arenes primarily relies on H/D exchange reactions, where C-H bonds are cleaved and reformed as C-D bonds.[9] These transformations are typically achieved under two distinct sets of conditions:

-

Metal-Catalyzed Exchange: Utilizing transition metals, either heterogeneously (e.g., Pt/C) or homogeneously, to activate C-H bonds and facilitate exchange with a deuterium source like D₂O or D₂ gas.[10][11][12]

-

Acid-Catalyzed Exchange: Employing strong Brønsted or Lewis acids to promote electrophilic aromatic substitution, where a deuteron (D⁺) acts as the electrophile.[13][14]

The choice between these methods depends on the desired selectivity, substrate tolerance, scalability, and the availability of reagents. This guide will explore both approaches in detail.

Synthetic Methodologies

The selective deuteration of the aromatic ring in p-xylene, while leaving the methyl groups intact, requires careful selection of reaction conditions. The electron-donating nature of the two methyl groups activates the aromatic ring towards electrophilic substitution, making it a suitable candidate for both acid- and metal-catalyzed H/D exchange.

Caption: High-level overview of the primary synthetic routes to p-xylene-d4.

Metal-Catalyzed H/D Exchange

Transition metal catalysts provide an efficient means for H/D exchange on arene nuclei, often under mild conditions.[10] Platinum group metals on a carbon support are particularly effective.[11]

2.1.1 Mechanism and Rationale The mechanism for heterogeneous catalysis on metal surfaces like platinum is complex but is understood to involve the dissociative adsorption of both the arene and the deuterium source.[15] The aromatic C-H bonds are reversibly broken on the catalyst surface, allowing for the incorporation of deuterium. Side-group (methyl) exchange can also occur, but ring exchange is often favored under specific conditions.[16] The use of a heterogeneous catalyst like Platinum on Carbon (Pt/C) is highly advantageous for industrial and laboratory-scale synthesis because the catalyst can be easily removed from the reaction mixture by simple filtration, simplifying product purification.

2.1.2 Platinum on Carbon (Pt/C) with D₂O A notable advantage of this system is its ability to proceed at room temperature using readily available heavy water (D₂O) as the deuterium source.[10][11] The use of a co-solvent like 2-propanol can improve the miscibility of the hydrophobic p-xylene and aqueous D₂O.[11] This method is valued for its operational simplicity and avoidance of harsh, corrosive acids.

Acid-Catalyzed Electrophilic Aromatic Substitution

This classic method leverages the principles of electrophilic aromatic substitution, where a powerful electrophile attacks the electron-rich benzene ring. In this context, the electrophile is a deuteron (D⁺).

2.2.1 Mechanism and Rationale Strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄), serve as both the catalyst and the deuterium source.[14] The acid protonates (or rather, "deuteronates") the aromatic ring, forming a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion.[13] Loss of a proton (H⁺) from this intermediate re-establishes aromaticity. Because the medium is rich in deuterium, the reverse reaction—loss of a deuteron (D⁺)—is suppressed, and repeated cycles of deuteronation and deprotonation eventually lead to the replacement of all aromatic protons with deuterons. This method is highly effective and can drive deuteration to near-quantitative levels, but it requires handling strong, corrosive acids and may necessitate elevated temperatures.

Caption: Mechanism of acid-catalyzed deuteration on the aromatic ring.

Experimental Protocols

The following protocols are presented as self-validating systems. Researchers should perform initial small-scale runs to optimize conditions for their specific equipment and reagent purity.

Protocol 1: Pt/C-Catalyzed H/D Exchange

This protocol is adapted from methodologies demonstrating H/D exchange on arenes at room temperature.[10][11]

Materials and Reagents:

-

1,4-Dimethylbenzene (p-xylene, ≥99% purity)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

10% Platinum on carbon (10% Pt/C)

-

2-Propanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with stir bar

-

Condenser and nitrogen/argon inlet

Procedure:

-

To a 100 mL round-bottom flask, add p-xylene (5.0 g, 47.1 mmol) and 10% Pt/C (500 mg, 10% w/w).

-

Add 2-propanol (10 mL) and D₂O (20 mL, approx. 1.1 mol). The large excess of deuterium is crucial to drive the equilibrium towards the deuterated product.

-

Seal the flask under an inert atmosphere (N₂ or Ar) and stir the mixture vigorously at room temperature (25°C) for 72 hours. Vigorous stirring is essential to ensure adequate mixing of the biphasic system.

-

After 72 hours, stop the reaction and add diethyl ether (50 mL) to the flask.

-

Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with an additional 20 mL of diethyl ether.

-

Transfer the filtrate to a separatory funnel. The organic layer (top) is separated from the aqueous layer.

-

Wash the organic layer with brine (2 x 20 mL), then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the product via distillation to obtain 1,4-Dimethyl(2H4)benzene.

Protocol 2: Acid-Catalyzed Deuteration

This protocol uses strong deuterated acid to achieve high levels of isotopic incorporation.[14]

Materials and Reagents:

-

1,4-Dimethylbenzene (p-xylene, ≥99% purity)

-

Deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 99.5 atom % D)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Heavy water (D₂O)

-

Round-bottom flask with stir bar, condenser, and heating mantle

Procedure:

-

Caution: This reaction involves a strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a 50 mL round-bottom flask, add p-xylene (2.0 g, 18.8 mmol).

-

Carefully and slowly add deuterated sulfuric acid (10 mL) to the flask while cooling in an ice bath.

-

Once the addition is complete, equip the flask with a condenser and heat the mixture to 70°C with vigorous stirring for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature and then pour it carefully over crushed ice made from D₂O (approx. 50 g) in a beaker. This minimizes re-exchange of deuterium with protons.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic extracts and carefully wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with D₂O (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting oil by distillation to yield pure 1,4-Dimethyl(2H4)benzene.

Caption: A generalized workflow for the synthesis and purification of p-xylene-d4.

Characterization and Data Summary

Accurate characterization is essential to confirm the isotopic purity and chemical identity of the final product.

-

¹H NMR Spectroscopy: The primary method for confirming deuteration is the significant reduction or complete disappearance of signals corresponding to the aromatic protons (typically a singlet around 7.1 ppm for p-xylene). The integration of the methyl proton signal (around 2.3 ppm) should remain consistent relative to an internal standard.

-

²H NMR Spectroscopy: A deuterium NMR spectrum will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms.

-

Mass Spectrometry (MS): Mass spectrometry provides a clear indication of the degree of deuteration. Non-deuterated p-xylene has a molecular weight of 106.16 g/mol .[8] The fully ring-deuterated product, 1,4-Dimethyl(2H4)benzene, will exhibit a molecular ion peak at M+4 (m/z ≈ 110.19).[5] The distribution of M, M+1, M+2, M+3, and M+4 peaks can be used to calculate the average deuterium incorporation.

Table 1: Comparison of Synthetic Protocols

| Parameter | Protocol 1: Pt/C-Catalyzed | Protocol 2: Acid-Catalyzed |

| Reaction Conditions | Room temperature (25°C) | Elevated temperature (70°C) |

| Reagents | Pt/C, D₂O, Organic Solvent | D₂SO₄ |

| Deuterium Source | Heavy Water (D₂O) | Deuterated Sulfuric Acid |

| Typical Yield | 60-80% | 70-90% |

| Deuteration Level | >95% (often requires longer time) | >98% |

| Safety Concerns | Flammable solvents, pyrophoric catalyst (when dry) | Highly corrosive and strong acid |

| Workup Simplicity | Simple filtration to remove catalyst | Careful quenching and neutralization |

| Advantages | Mild conditions, operationally simple | High efficiency, drives to completion |

| Disadvantages | Longer reaction times, potential for catalyst poisoning | Harsh conditions, potential for sulfonation |

Conclusion

The synthesis of 1,4-Dimethyl(2H4)benzene can be successfully achieved through both metal-catalyzed H/D exchange and acid-catalyzed electrophilic substitution. The Pt/C-catalyzed method offers the advantage of mild, user-friendly conditions, making it an attractive option for many laboratories. In contrast, the acid-catalyzed route, while requiring more stringent safety precautions, is exceptionally efficient at achieving very high levels of deuterium incorporation. The choice of method should be guided by the specific requirements of the application, including desired isotopic purity, scale, and available resources. Advances in catalysis, particularly the development of more active and selective homogeneous catalysts, may offer even milder and more efficient routes in the future.[17][18]

References

-

Catalytic reactions of o-xylene and m-xylene with deuterium on metal films. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]

-

H–D Exchange Deuteration of Arenes at Room Temperature. Semantic Scholar. Available at: [Link]

-

Confirmation of the Catalytic Deuteration of Methyl Groups of p-Xylene by the Use of the Infrared and NMR Methods. J-STAGE. Available at: [Link]

-

H–D Exchange Deuteration of Arenes at Room Temperature. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Proton or Metal? The H/D Exchange of Arenes in Acidic Solvents. ResearchGate. Available at: [Link]

-

Ruthenium-Catalyzed ortho- and meta-H/D Exchange of Arenes. Organic Letters. Available at: [Link]

-

Insight into the mechanism of aromatic hydroxylation by toluene 4-monooxygenase by use of specifically deuterated toluene and p-xylene. PNAS. Available at: [Link]

-

H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science (RSC Publishing). Available at: [Link]

-

Isotopic Labelling Reactions. Thieme. Available at: [Link]

-

Isotope Labeling Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

-

Isotope Labeling. Cerno Bioscience. Available at: [Link]

-

Isotopic labeling. Wikipedia. Available at: [Link]

- Method for preparing deuterated aromatic compounds. Google Patents.

-

Isotopic criteria in the characterization of aromatic molecules. 2. Influence of the chemical elaboration process. PubMed. Available at: [Link]

-

ORGANIC DEUTERIUM COMPOUNDS: XIV. PREPARATION OF DEUTERATED METHYL BENZENES. Canadian Science Publishing. Available at: [Link]

-

Synthesis of 1,4 dimethylbenzene from benzene. Reddit. Available at: [Link]

- Process for the preparation of a deuterated compound. Google Patents.

-

1,4-dimethylbenzene Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

-

1,4-Dimethyl(

ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_4)benzene. PubChem. Available at: [Link] -

Catalytic Deuteration. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Deuterated Benzene for a Circular Deuterium Economy. UWSpace - University of Waterloo. Available at: [Link]

-

New deuteration protocol for preparing NMR solvents. UniSysCat. Available at: [Link]

-

Highly selective catalytic transfer hydrodeuteration of cyclic alkenes. PMC - NIH. Available at: [Link]

-

p-Xylene. PubChem. Available at: [Link]

-

p-Xylene Degradation Pathway. Eawag-BBD. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 4. Highly selective catalytic transfer hydrodeuteration of cyclic alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Dimethyl(~2~H_4_)benzene | C8H10 | CID 16213273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. p-Xylene Degradation Pathway [eawag-bbd.ethz.ch]

- 8. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. H–D Exchange Deuteration of Arenes at Room Temperature | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 15. Catalytic reactions of o-xylene and m-xylene with deuterium on metal films - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02694H [pubs.rsc.org]

physicochemical properties of deuterated p-xylene

An In-depth Technical Guide to the Physicochemical Properties of Deuterated p-Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated p-xylene, specifically p-xylene-d₁₀ (perdeuterated p-xylene), represents a critical tool in modern chemical and pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique physicochemical properties due to the kinetic isotope effect (KIE). These properties render it invaluable not only as a high-purity solvent for Nuclear Magnetic Resonance (NMR) spectroscopy but also as a tracer in metabolic studies and a precursor for the synthesis of deuterated Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive overview of the core physicochemical properties of p-xylene-d₁₀, details methodologies for its characterization and synthesis, and explores its applications within the drug development landscape.

Introduction: The Significance of Deuteration in p-Xylene

p-Xylene (1,4-dimethylbenzene) is a fundamental aromatic hydrocarbon. Its deuterated analogue, p-xylene-d₁₀ (C₆D₄(CD₃)₂), is a molecule where all ten hydrogen atoms have been replaced by deuterium atoms.[1][2][3] This isotopic substitution is not trivial; it significantly alters the molecule's properties at a quantum level. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than the carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction.[4]

This phenomenon, the Kinetic Isotope Effect (KIE) , is the cornerstone of the utility of deuterated compounds in drug development. By strategically replacing C-H bonds with C-D bonds at sites of metabolic activity in a drug molecule, its metabolic breakdown by liver enzymes can be slowed.[4][5] This can lead to:

-

Improved Pharmacokinetic Profiles: Longer drug half-life and greater bioavailability.[4]

-

Reduced Toxic Metabolites: Slower formation of potentially harmful byproducts.[6]

-

Enhanced Efficacy: More stable and consistent drug exposure.[4]

Deuterated p-xylene serves as both a key analytical tool and a potential building block in the synthesis of these next-generation pharmaceuticals.[7][8]

Core Physicochemical Properties: p-Xylene-d₁₀ vs. p-Xylene

The substitution of protium with deuterium results in subtle but measurable differences in the bulk physical properties of p-xylene. These differences arise from the increased molecular mass and alterations in intermolecular forces (van der Waals interactions) due to changes in bond polarizability and vibrational frequencies.[9]

| Property | p-Xylene-d₁₀ (Perdeuterated) | p-Xylene (Non-deuterated) |

| CAS Number | 41051-88-1[2] | 106-42-3[3] |

| Molecular Formula | C₈D₁₀[1] | C₈H₁₀[10] |

| Molecular Weight | 116.23 g/mol [2][3] | 106.17 g/mol [10] |

| Appearance | Colorless liquid[1] | Colorless liquid[10] |

| Melting Point | 13 °C[1][2] | 13.2 °C[10] |

| Boiling Point | 135 °C[1][2][11] | 138.35 °C[10] |

| Density | 0.948 g/mL at 25 °C[1][2] | 0.861 g/mL at 20 °C[10] |

| Refractive Index | n20/D 1.492[1][2] | n20/D 1.4958[12] |

| Solubility in Water | Insoluble[13] | Insoluble[10] |

| Flash Point | 25 °C (77 °F)[2] | 27 °C (81 °F)[12] |

Note: The slight variations in melting and boiling points are consistent with known isotope effects on phase transitions, which are influenced by changes in intermolecular forces and molecular packing.[14] The most significant difference is in density, directly reflecting the heavier mass of deuterium.

Spectroscopic Characterization: A Self-Validating Fingerprint

Spectroscopy provides an unambiguous method for identifying p-xylene-d₁₀ and confirming its isotopic purity. The choice of method is dictated by the information sought, with each technique offering a complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing deuterated compounds. p-Xylene-d₁₀ is frequently used as an NMR solvent itself because its deuterium signals do not interfere with the proton signals of the analyte being studied.[7]

-

¹H NMR: In a sample of high isotopic purity (e.g., 99 atom % D), the proton NMR spectrum will show only very small residual signals of p-xylene-d₉. The absence of significant peaks at ~2.3 ppm (methyl protons) and ~7.1 ppm (aromatic protons) is a primary confirmation of successful deuteration.

-

²H (Deuterium) NMR: This is the definitive technique for confirming the presence and location of deuterium. The ²H NMR spectrum of p-xylene-d₁₀ will show two distinct signals corresponding to the aromatic deuterons (C₆D₄) and the methyl deuterons (CD₃), providing direct evidence of perdeuteration.[15]

-

¹³C NMR: The ¹³C spectrum provides information about the carbon skeleton. In p-xylene-d₁₀, the carbon signals will appear as multiplets due to coupling with the attached deuterium atoms (spin I = 1). For example, the CD₃ carbon will appear as a septet (1:3:6:7:6:3:1 intensity ratio), and the aromatic CD carbons will appear as triplets (1:1:1 intensity ratio). This C-D coupling is a key validation point.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The heavier mass of deuterium causes C-D bond vibrations to occur at lower frequencies (wavenumbers) than C-H vibrations, providing a clear diagnostic window.

-

Infrared (IR) Spectroscopy: The most telling region in the IR spectrum is the C-D stretching zone.

-

C-H Stretch (in p-xylene): ~2850-3100 cm⁻¹

-

C-D Stretch (in p-xylene-d₁₀): Expected around ~2100-2250 cm⁻¹. Studies have identified C-D stretching bands for deuterated methyl groups at 2047, 2118, and 2187 cm⁻¹.[16] The absence of strong absorption bands in the C-H stretch region is indicative of high deuteration levels.[17]

-

-

Raman Spectroscopy: Raman spectroscopy is particularly useful for symmetric vibrations and is less susceptible to water interference. The Raman spectrum of p-xylene has characteristic peaks for ring deformation and skeletal vibrations.[18] In p-xylene-d₁₀, these peaks will be shifted to lower wavenumbers. Comparing the spectrum of a deuterated sample to that of a non-deuterated standard allows for clear identification and differentiation from its isomers, o-xylene and m-xylene.[19][20]

Synthesis and Characterization Workflow

While multiple routes to deuterated compounds exist, a common and effective method for preparing p-xylene-d₁₀ is through catalytic hydrogen-deuterium exchange. This process is favored for its relative simplicity and use of a readily available deuterium source.

Experimental Protocol: Catalytic H-D Exchange

This protocol is based on established methodologies for catalytic deuteration of aromatic hydrocarbons.[16]

Objective: To achieve a high level of deuteration (>98 atom % D) in p-xylene via nickel-catalyzed isotopic exchange with deuterium oxide.

Materials:

-

p-Xylene (high purity, >99%)

-

Deuterium oxide (D₂O, 99.8+ atom % D)

-

Nickel catalyst (e.g., Raney nickel or high surface area nickel powder)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heavy-walled, sealed reaction vessel or high-pressure autoclave

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Catalyst Activation (if required): Prepare the nickel catalyst according to the manufacturer's instructions. For nickel powder prepared from nickel formate, this involves reduction under a hydrogen atmosphere at ~400°C.[16]

-

Reaction Setup: In a clean, dry, heavy-walled reaction vessel, combine the nickel catalyst, p-xylene, and deuterium oxide. A typical molar ratio would be a significant excess of D₂O to drive the equilibrium towards full exchange.

-

Reaction Conditions: Seal the vessel and heat it in a temperature-controlled environment (e.g., oil bath or heating mantle) to 100-150°C. The reaction is typically run for an extended period (e.g., 100-150 hours) to ensure complete exchange of all ten hydrogen atoms.[16] Agitation or stirring can improve reaction kinetics.

-

Workup and Isolation: After cooling the reaction vessel to room temperature, carefully unseal it. Transfer the entire mixture to a separatory funnel. The organic layer (deuterated p-xylene) will separate from the aqueous D₂O layer and the solid catalyst.

-

Separation: Carefully separate the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate to remove any residual D₂O.

-

Purification: Purify the crude deuterated p-xylene by fractional distillation to remove any non-deuterated starting material or other impurities. The boiling point of p-xylene-d₁₀ (135°C) is slightly lower than that of p-xylene (138.35°C), which can aid in separation.[1][10]

-

Validation: Characterize the final product using Mass Spectrometry (to confirm the mass shift of +10 amu), ²H NMR (to confirm deuterium incorporation), and ¹H NMR (to determine the level of residual protons and calculate isotopic purity).

Logical Workflow for Synthesis and Validation

Caption: Workflow for p-xylene-d₁₀ Synthesis and Validation.

Applications in Drug Development and Advanced Research

The unique properties of p-xylene-d₁₀ make it a versatile tool for the pharmaceutical and chemical industries.

-

High-Resolution NMR Spectroscopy: As an NMR solvent, p-xylene-d₁₀ is ideal for dissolving nonpolar analytes, enabling the characterization of APIs and intermediates that are insoluble in more common deuterated solvents like chloroform-d or DMSO-d₆.[7] Its high isotopic purity ensures a clean background, free from interfering solvent signals in ¹H NMR.[7]

-

Internal Standard: In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC/MS), p-xylene-d₁₀ serves as an excellent internal standard for the analysis of volatile organic compounds (VOCs), including its non-deuterated counterpart.[2] Because it co-elutes with p-xylene but is easily distinguished by its higher mass, it allows for precise and accurate quantification.

-

Precursor for Deuterated APIs: p-Xylene-d₁₀ can serve as a deuterated starting material for the synthesis of more complex molecules. The deuterated methyl groups and aromatic ring provide a stable, isotopically labeled scaffold that can be elaborated into a final drug candidate, thereby incorporating the benefits of the kinetic isotope effect directly from the beginning of the synthetic route.

Visualizing the Kinetic Isotope Effect in Metabolism

Caption: Impact of Deuteration on Drug Metabolism Rate.

Safety and Handling

p-Xylene-d₁₀ is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[2] It is classified as an acute toxin (dermal and inhalation) and a skin irritant.[2] Users should consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored at room temperature, away from ignition sources, light, and moisture.[3]

Conclusion

Perdeuterated p-xylene is far more than just a heavy version of a common solvent. Its distinct physicochemical and spectroscopic properties, born from the fundamental difference between hydrogen and deuterium, make it an enabling tool for innovation. For researchers in drug development, it provides unparalleled clarity in NMR analysis and offers a strategic advantage in designing safer, more effective medicines by leveraging the kinetic isotope effect. A thorough understanding of its properties, synthesis, and characterization is essential for harnessing its full potential in the laboratory and beyond.

References

-

ResearchGate. (n.d.). 2H NMR spectra of deuteriated p-xylene in the biphasic region of a.... Retrieved from [Link]

-

Seco.US. (n.d.). Sigma-Aldrich® p-Xylene-d10 99 atom % D. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of nondeuterated and deuterated methyl-substituted.... Retrieved from [Link]

-

ARMAR Isotopes. (n.d.). High-Purity Xylene-d10 for Precise NMR Spectroscopy. Retrieved from [Link]

-

Hirota, K., Kusumoto, H., & Ueda, T. (1959). Confirmation of the Catalytic Deuteration of Methyl Groups of p-Xylene by the Use of the Infrared and NMR Methods. Bulletin of the Chemical Society of Japan, 32(11), 1261-1261. Retrieved from [Link]

-

Bigeleisen, J., Lee, M. W., & Mandel, F. (1973). Isotope effects in condensed phases, the benzene example. Influence of anharmonicity; harmonic and anharmonic potential surfaces and their isotope independence. Molar volume effects in isotopic benzenes. The Journal of Chemical Physics, 59(3), 1438-1453. Retrieved from [Link]

-

ACS Publications. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. Retrieved from [Link]

-

Paneth, P. (2023). Non-Covalent Isotope Effects. ACS Physical Chemistry Au, 3(2), 114-124. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Xylene. Retrieved from [Link]

-

The Merck Index. (n.d.). Xylene. Retrieved from [Link]

-

RK Tech Kft. (n.d.). A Raman Spectroscopic Comparison of Xylene Isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman spectrum of p-xylene from 80-3200 cm −1 under ambient conditions.... Retrieved from [Link]

-

Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman spectra of the individual xylene isomers and different xylene.... Retrieved from [Link]

-

ResearchGate. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Retrieved from [Link]

-

Intellectual Property Magazine. (n.d.). Protecting deuterated drugs. Retrieved from [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. p-Xylene-d10 D 99atom 41051-88-1 [sigmaaldrich.com]

- 3. isotope.com [isotope.com]

- 4. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. venable.com [venable.com]

- 7. armar-europa.de [armar-europa.de]

- 8. researchgate.net [researchgate.net]

- 9. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p-Xylene - Wikipedia [en.wikipedia.org]

- 11. seco.us [seco.us]

- 12. Xylene [drugfuture.com]

- 13. P-XYLENE-D10 | 41051-88-1 [chemicalbook.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. rktech.hu [rktech.hu]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,4-Dimethyl(2H4)benzene for Advanced Research Applications

This guide provides a comprehensive technical overview of 1,4-Dimethyl(2H4)benzene, a deuterated aromatic hydrocarbon of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, spectroscopic characterization, and critical applications, offering field-proven insights to support advanced scientific endeavors.

Core Compound Identification and Properties

1,4-Dimethyl(2H4)benzene, also widely known by its synonym p-xylene-d4, is a stable, isotopically labeled form of p-xylene where the four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution is pivotal to its utility in a range of sophisticated analytical and research applications.

Chemical Identity

-

Chemical Name: 1,4-Dimethyl(2H4)benzene

-

Synonyms: p-Xylene-d4 (ring-d4), 1,4-Dimethylbenzene-2,3,5,6-d4, p-Xylene-(phenyl-d4)[1]

-

CAS Number: 16034-43-8[1]

-

Molecular Formula: C₈H₆D₄

-

Linear Formula: C₆D₄(CH₃)₂[1]

Physicochemical Data

A summary of the key physicochemical properties of 1,4-Dimethyl(2H4)benzene is presented in the table below. These properties are essential for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 110.19 g/mol | [1] |

| Appearance | Colorless liquid | |

| Melting Point | 12-13 °C | [2] |

| Boiling Point | 138 °C | |

| Density | 0.899 g/mL at 25 °C | |

| Refractive Index | n20/D 1.495 |

Synthesis of 1,4-Dimethyl(2H4)benzene: Principles and Protocol

The synthesis of ring-deuterated p-xylene is typically achieved through a catalytic hydrogen-deuterium (H-D) exchange reaction. This process leverages a catalyst to facilitate the replacement of hydrogen atoms on the aromatic ring with deuterium from a deuterium source, such as deuterium oxide (D₂O).

Underlying Principle: Catalytic H-D Exchange

Hydrogen-deuterium exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom.[3] For aromatic compounds like p-xylene, this exchange on the stable benzene ring requires a catalyst to overcome the activation energy.[4] Metal catalysts, such as nickel, palladium, or platinum, are commonly employed to facilitate this exchange.[5][6] The reaction is driven by the high concentration of the deuterium source, typically D₂O.

The choice of catalyst and reaction conditions is critical to control the selectivity of the deuteration. For 1,4-Dimethyl(2H4)benzene, the goal is to selectively exchange the four hydrogens on the benzene ring while leaving the six hydrogens on the two methyl groups intact.

Sources

- 1. 1,4-Dimethyl(~2~H_4_)benzene | C8H10 | CID 16213273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dimethyl(2H4)benzene | CAS#:16034-43-8 | Chemsrc [chemsrc.com]

- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 4. Exchange reactions of benzene, toluene, and m-xylene with deuterium on silica–alumina and alumina catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Catalytic reactions of o-xylene and m-xylene with deuterium on metal films - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 1,4-Dimethyl(2H_4_)benzene

Introduction

In the landscape of modern analytical chemistry, the precise structural elucidation of organic molecules is paramount. This is particularly true in fields such as drug development and materials science, where a comprehensive understanding of a compound's identity, purity, and structure is non-negotiable. Among the most powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an in-depth technical exploration of the application of these methods to 1,4-Dimethyl(2H_4_)benzene, a deuterated isotopologue of p-xylene.

The strategic replacement of hydrogen atoms with deuterium serves as a powerful tool for simplifying spectra and probing reaction mechanisms. In this context, 1,4-Dimethyl(2H_4_)benzene offers a unique case study. The deuteration of the aromatic ring significantly alters its spectroscopic signatures, providing clearer insights into the behavior of the methyl groups and the fragmentation patterns in mass spectrometry. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of how to leverage NMR and MS for the characterization of isotopically labeled compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 1,4-Dimethyl(2H_4_)benzene, contrasting them with its non-deuterated counterpart, p-xylene.

¹H NMR Spectroscopy: The Impact of Aromatic Deuteration

Due to its high degree of symmetry, the ¹H NMR spectrum of standard 1,4-dimethylbenzene is remarkably simple, displaying two distinct signals.[1] The four equivalent aromatic protons give rise to a singlet around 7.05 ppm, while the six equivalent protons of the two methyl groups produce a singlet around 2.30 ppm.[2][3] The integration of these peaks reveals a 2:3 proton ratio, corresponding to the aromatic and methyl protons, respectively.[1]

The defining feature of the ¹H NMR spectrum of 1,4-Dimethyl(2H_4_)benzene is the conspicuous absence of the aromatic proton signal. The substitution of the four aromatic protons with deuterium atoms (²H) renders them silent in a standard ¹H NMR experiment. Deuterium has a different gyromagnetic ratio and resonates at a much lower frequency, thus it is not observed in the proton spectrum.

The spectrum is therefore dominated by a single, sharp singlet corresponding to the six protons of the two methyl groups. The chemical shift of this peak is expected to be very close to that of non-deuterated p-xylene, approximately 2.30 ppm. Minor deviations in the chemical shift can sometimes be observed due to long-range isotopic effects, but these are typically negligible.

¹³C NMR Spectroscopy: A Simplified Aromatic Region

The ¹³C NMR spectrum of 1,4-dimethylbenzene exhibits three signals due to the molecule's symmetry.[4][5] The two equivalent methyl carbons appear at approximately 21 ppm.[6] The four equivalent aromatic CH carbons and the two equivalent quaternary carbons (to which the methyl groups are attached) appear in the aromatic region, typically between 125-135 ppm.[6]

In the ¹³C NMR spectrum of 1,4-Dimethyl(2H_4_)benzene, the signals for the methyl and quaternary carbons will remain. However, the signals for the deuterated aromatic carbons will be significantly altered. The coupling between carbon-13 and deuterium (C-D) leads to a splitting of the carbon signal into a multiplet, governed by the spin of the deuterium nucleus (I=1). This results in a 1:1:1 triplet for each C-D bond. Furthermore, the resonance of these deuterated carbons will be shifted slightly upfield due to the isotopic effect. The most noticeable difference will be a significant reduction in the intensity of these signals in a proton-decoupled ¹³C NMR experiment, as the Nuclear Overhauser Effect (NOE) enhancement from the attached protons is absent.

Table 1: Predicted NMR Data for 1,4-Dimethyl(2H_4_)benzene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.30 | Singlet | -CH₃ |

| ¹³C | ~21 | Singlet | -CH₃ |

| ¹³C | ~129-135 (Quaternary) | Singlet | C-CH₃ |

| ¹³C | ~125-130 (Deuterated) | Triplet (due to C-D coupling) | C-D |

II. Mass Spectrometry (MS) Analysis

Mass spectrometry provides invaluable information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique used for the analysis of relatively small, volatile molecules like 1,4-Dimethyl(2H_4_)benzene.

Molecular Ion and Isotopic Signature

The molecular weight of 1,4-dimethylbenzene is 106.17 g/mol .[7] The mass spectrum of 1,4-dimethylbenzene shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 106.[8] For 1,4-Dimethyl(2H_4_)benzene, the molecular weight is increased by the mass of four deuterium atoms, resulting in a molecular weight of approximately 110.19 g/mol .[9] Therefore, the molecular ion peak is expected to be observed at m/z 110 . The presence of this peak is a direct confirmation of the successful deuteration of the molecule.

Fragmentation Pathways: The Utility of Deuteration

The fragmentation of the molecular ion provides a structural fingerprint of the molecule. For 1,4-dimethylbenzene, two major fragmentation pathways are observed:

-

Loss of a hydrogen radical (H•): This results in the formation of an [M-1]⁺ ion at m/z 105.[8]

-

Loss of a methyl radical (•CH₃): This leads to the formation of the highly stable tropylium ion at m/z 91.[8][10]

In the mass spectrum of 1,4-Dimethyl(2H_4_)benzene, these fragmentation pathways will be shifted, providing clear evidence of the location of the deuterium labels.

-

Loss of a hydrogen radical (H•): The loss of a hydrogen radical will predominantly occur from the methyl groups, as the C-D bonds on the aromatic ring are stronger than the C-H bonds of the methyl groups. This will result in a fragment ion at m/z 109 ([M-H]⁺). The loss of a deuterium radical from the aromatic ring is less likely but may be observed as a minor peak at m/z 108 ([M-D]⁺).

-

Loss of a methyl radical (•CH₃): The loss of an intact methyl group will result in a fragment ion at m/z 95 ([M-CH₃]⁺). This corresponds to the deuterated tropylium ion.

The observation of these specific fragment ions provides unambiguous confirmation of the deuteration pattern.

Table 2: Predicted Key Mass Spectrometry Data for 1,4-Dimethyl(2H_4_)benzene (EI)

| m/z | Relative Abundance | Proposed Fragment |

| 110 | High | [C₈H₆D₄]⁺ (Molecular Ion) |

| 109 | Moderate | [C₈H₅D₄]⁺ (Loss of H• from CH₃) |

| 95 | High | [C₇H₃D₄]⁺ (Loss of •CH₃) |

III. Experimental Protocols

To ensure the acquisition of high-quality data, the following experimental protocols are recommended.

NMR Data Acquisition

Protocol 3.1.1: Sample Preparation

-

Accurately weigh approximately 5-10 mg of 1,4-Dimethyl(2H_4_)benzene.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 3.1.2: ¹H NMR Spectroscopy

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the observed signals and reference the chemical shifts to TMS.

Protocol 3.1.3: ¹³C NMR Spectroscopy

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the chemical shifts to the solvent peak or TMS.

Mass Spectrometry Data Acquisition

Protocol 3.2.1: Sample Introduction

-

Prepare a dilute solution of 1,4-Dimethyl(2H_4_)benzene in a volatile organic solvent (e.g., methanol or dichloromethane). A concentration of approximately 10-100 µg/mL is typically sufficient.

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC) for separation from any potential impurities.

Protocol 3.2.2: EI-MS Analysis

-

Set the electron ionization energy to a standard value of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-150).

-

Analyze the resulting spectrum to identify the molecular ion peak and the key fragment ions.

IV. Visualization of Fragmentation

The fragmentation of 1,4-Dimethyl(2H_4_)benzene in an EI mass spectrometer can be visualized as follows:

Sources

- 1. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. How many peaks would you expect in the 1H NMR spectrum of 1,4-dimethylben.. [askfilo.com]

- 3. Chegg - Get 24/7 Homework Help | Rent Textbooks [chegg.com]

- 4. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. google.com [google.com]

- 6. fiveable.me [fiveable.me]

- 7. p-Xylene [webbook.nist.gov]

- 8. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1,4-Dimethyl(~2~H_4_)benzene | C8H10 | CID 16213273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

isotopic purity and enrichment of 1,4-Dimethyl(2H_4_)benzene

An In-depth Technical Guide to the Isotopic Purity and Enrichment of 1,4-Dimethyl(2H4)benzene

Foreword: The Silent Utility of Labeled Compounds

In the landscape of modern drug discovery and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. Their utility, however, is directly proportional to their quality—specifically, their isotopic purity and enrichment. 1,4-Dimethyl(2H4)benzene, a deuterated analog of p-xylene, serves as a crucial building block and internal standard. Its efficacy hinges on the precise degree to which hydrogen atoms on its aromatic ring have been replaced by deuterium. This guide provides a comprehensive framework for the robust analytical characterization of this compound, moving beyond mere procedural steps to elucidate the scientific rationale underpinning each methodological choice. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as a self-validating system to ensure the structural integrity and isotopic fidelity of 1,4-Dimethyl(2H4)benzene.[1][2][3]

The Foundation: Synthesis and Isotopic Incorporation

The journey to a high-quality deuterated standard begins with its synthesis. 1,4-Dimethyl(2H4)benzene is typically synthesized via a catalytic hydrogen-deuterium exchange reaction.

Synthetic Principle: Catalytic Deuteration The common method involves reacting high-purity p-xylene with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst, like nickel powder.[4] The catalyst facilitates the reversible exchange of the aromatic protons of p-xylene with deuterons from the D₂O. The reaction is driven towards the desired deuterated product by using a large excess of the deuterium source. This process specifically targets the hydrogens on the benzene ring, leaving the methyl groups' hydrogens largely intact. Confirmation that the exchange occurs at the ring positions and not the methyl groups is a critical first step in characterization.[4]

The First Pillar of Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the definitive tool for confirming the positions of isotopic labels and assessing structural integrity. For 1,4-Dimethyl(2H4)benzene, a combination of ¹H, ¹³C, and ²H NMR provides a complete picture.

Causality of NMR Analysis

-

¹H NMR: This technique quantifies the absence of protons at specific positions. A high degree of deuteration on the aromatic ring will result in a significant reduction or complete disappearance of the corresponding signal, providing a direct measure of isotopic enrichment.[5][6]

-

¹³C NMR: While ¹H NMR shows the absence of protons, ¹³C NMR confirms the integrity of the carbon skeleton. Furthermore, carbons bonded to deuterium exhibit characteristic splitting patterns (due to C-D coupling) and changes in signal intensity, offering secondary confirmation of the label's position.[7]

-

²H NMR: This is the most direct method for observing the incorporated deuterium. It provides a spectrum showing signals only from the deuterium nuclei, confirming their presence within the molecule's aromatic system.[8][9]

Experimental Protocol: ¹H NMR for Isotopic Enrichment Calculation

This protocol outlines the steps to determine isotopic enrichment by comparing the residual aromatic proton signal to the stable methyl proton signal, which acts as an internal standard.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 1,4-Dimethyl(2H4)benzene sample and dissolve it in 0.6-0.7 mL of a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (δ 0.0 ppm).[6]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and sensitivity.

-

Data Acquisition:

-

Acquire a standard quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery. This is critical for accurate integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the small residual proton signal in the aromatic region.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

-

Carefully integrate the signal for the methyl protons (CH₃), expected around δ 2.23 ppm.[5] Calibrate this integral to its theoretical proton count (6.00 H).

-

Integrate the residual signal for the aromatic protons (Ar-H), expected around δ 7.05 ppm.[5]

-

Calculate Isotopic Enrichment:

-

Let IAr-H be the integral of the aromatic protons and ICH₃ be the integral of the methyl protons.

-

The number of residual aromatic protons is calculated as: (I_Ar-H / I_CH₃) * 6.

-

The percentage of deuteration (Isotopic Enrichment) is calculated as: (1 - (Residual Protons / 4)) * 100%.

-

-

Visualization: NMR Analysis Workflow

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. homework.study.com [homework.study.com]

- 6. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. 2H NMR studies of single-component adsorption in silicalite: a comparative study of benzene and p-xylene - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

The Researcher's Guide to Commercial Deuterated Aromatic Hydrocarbons: From Supplier Selection to Experimental Success

For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium into aromatic hydrocarbons is a powerful tool. This subtle isotopic substitution can unlock critical insights in metabolic studies, enhance the precision of quantitative analyses, and even improve the pharmacokinetic profiles of drug candidates. However, navigating the landscape of commercial suppliers and effectively implementing these deuterated compounds requires a deep understanding of their synthesis, quality control, and application. This in-depth technical guide provides the field-proven insights necessary to confidently select and utilize deuterated aromatic hydrocarbons in your research.

The Strategic Advantage of Deuteration in Aromatic Systems

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton. This seemingly minor difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" is the cornerstone of many applications of deuterated compounds.[1] In the context of aromatic hydrocarbons, deuteration offers several key advantages:

-

Metabolic Pathway Elucidation: By selectively replacing hydrogen with deuterium on an aromatic ring, researchers can trace the metabolic fate of a drug candidate. The increased mass of the deuterated metabolites allows for their unambiguous identification by mass spectrometry, providing a clear picture of metabolic hotspots and potential toxic byproducts.[2][3]

-

Improved Pharmacokinetic Profiles: The stronger C-D bond can slow the rate of metabolic breakdown at specific sites on a molecule, a process often mediated by cytochrome P450 enzymes.[1] This can lead to a longer drug half-life, reduced dosing frequency, and a more favorable overall pharmacokinetic profile.[4]

-

Quantitative Accuracy in Bioanalysis: Deuterated aromatic hydrocarbons are the gold standard for use as internal standards in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[5][6] Because they are chemically identical to their non-deuterated counterparts, they co-elute during chromatography and experience the same matrix effects, leading to highly accurate and precise quantification of the target analyte.[6]

-

Enhanced Resolution in NMR Spectroscopy: Deuterated solvents, including aromatic hydrocarbons like benzene-d6 and toluene-d8, are essential for minimizing solvent interference in ¹H NMR spectroscopy.[7][8] This allows for the clear observation of analyte signals that would otherwise be obscured.

Selecting a Commercial Supplier: A Comparative Analysis

Choosing the right supplier for your deuterated aromatic hydrocarbons is a critical first step. The quality and reliability of these compounds will directly impact the validity of your experimental results. The following table provides a comparative overview of leading commercial suppliers, highlighting their key strengths and offerings.

| Supplier | Key Strengths & Offerings | Isotopic Purity | Analytical Data Provided | Custom Synthesis | cGMP Capabilities |

| Cambridge Isotope Laboratories, Inc. (CIL) | World's largest producer of stable isotopes, extensive catalog of deuterated compounds, including a wide range of aromatic hydrocarbons.[1][9] Offers cGMP grade materials.[10] | Typically ≥98 atom % D, with many products offered at ≥99.5 atom % D.[6][11][12] | Certificate of Analysis (CoA) with identity, chemical purity, and isotopic enrichment confirmed by NMR and/or MS. | Yes, with extensive experience in custom synthesis projects.[10] | Yes, with FDA-inspected facilities for manufacturing APIs.[10][13] |

| Sigma-Aldrich (Merck) | Comprehensive portfolio of chemicals and reagents, including a broad selection of deuterated aromatic hydrocarbons for various applications. Offers products under the ISOTEC® brand. | Isotopic purity is clearly stated on product pages, with various grades available (e.g., ≥99.5 atom % D).[14][15][16] | CoA and technical data sheets are readily available online, detailing purity and isotopic enrichment.[17] | Yes, specializing in custom synthesis of labeled compounds. | Yes, for the production, testing, and control of cGMP materials. |

| CDN Isotopes | Specializes in the synthesis of a wide variety of deuterated compounds, with a strong focus on custom synthesis.[18][19][20] | High isotopic enrichment is a key feature, with quality control ensuring high standards.[18] | CoA provided with each product, detailing isotopic enrichment and chemical purity.[18] | Yes, this is a core part of their business, offering timely and reasonably priced custom synthesis. | Information not readily available. |

| Medical Isotopes, Inc. | Long-standing expertise in the production of stable isotope-labeled compounds, including NMR solvents and a wide range of deuterated molecules.[12][21] | Offers a variety of labeled compounds with high isotopic purity. | Provides product specifications upon request. | Yes, offers custom synthesis of a wide range of isotopically labeled compounds.[12] | Information not readily available. |

The Pillar of Trustworthiness: A Deep Dive into Quality Control

The utility of a deuterated aromatic hydrocarbon is fundamentally dependent on its quality. Reputable suppliers employ a rigorous quality control (QC) process to ensure the identity, purity, and isotopic enrichment of their products. A self-validating system of QC is essential for ensuring the trustworthiness of these critical reagents.

A typical QC workflow for deuterated aromatic hydrocarbons involves a multi-pronged analytical approach:

Key Analytical Techniques in Quality Control

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of QC for deuterated compounds.[8][16][22]

-

¹H NMR: Confirms the degree of deuteration by observing the reduction or absence of proton signals at specific positions.[16]

-

²H NMR: Directly detects the deuterium nuclei, providing information about the location and relative abundance of the deuterium label.[22]

-

¹³C NMR: Can be used to assess isotopic enrichment through the observation of isotope effects on carbon chemical shifts.[23]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile aromatic hydrocarbons and provides crucial information on both chemical purity and isotopic distribution.[1][2] The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the differentiation of the deuterated compound from its non-deuterated and partially deuterated counterparts.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile aromatic hydrocarbons, LC-MS/MS is the preferred method for purity assessment.[2][3]

Experimental Protocols: Putting Deuterated Aromatic Hydrocarbons to Work

The following sections provide detailed, step-by-step methodologies for common applications of deuterated aromatic hydrocarbons.

Protocol 1: Use of a Deuterated Aromatic Hydrocarbon as an Internal Standard in a Pharmacokinetic Study by LC-MS/MS

This protocol outlines the general workflow for quantifying a drug candidate in plasma samples from a preclinical pharmacokinetic study.

Objective: To accurately determine the concentration-time profile of a drug in plasma following administration to an animal model.

Materials:

-

Test drug (analyte)

-

Deuterated analog of the test drug (Internal Standard - IS)

-

Blank plasma from the same species

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

LC-MS/MS system

Methodology:

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve the analyte and the deuterated IS in a suitable solvent (e.g., methanol, DMSO) to prepare concentrated stock solutions (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Serially dilute the analyte stock solution with blank plasma to prepare a series of calibration standards covering the expected concentration range in the study samples.

-

Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in blank plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of each calibration standard, QC sample, and study sample, add a fixed volume (e.g., 10 µL) of the deuterated IS working solution.

-

Add three volumes of cold acetonitrile (e.g., 150 µL) to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a chromatographic method that provides good separation of the analyte and IS from endogenous plasma components.

-

Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated IS. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated IS against the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of the analyte in the QC and study samples.

-

Protocol 2: Assessing the Isotopic Purity of a Deuterated Aromatic Hydrocarbon by GC-MS

Objective: To determine the isotopic enrichment of a commercially supplied deuterated aromatic hydrocarbon.

Materials:

-

Deuterated aromatic hydrocarbon sample

-

Non-deuterated reference standard of the same aromatic hydrocarbon

-

High-purity solvent (e.g., hexane, dichloromethane)

-

GC-MS system

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the deuterated aromatic hydrocarbon in the chosen solvent (e.g., 10 µg/mL).

-

Prepare a similar solution of the non-deuterated reference standard.

-

-

GC-MS Analysis:

-

Develop a GC method that provides a sharp, symmetrical peak for the aromatic hydrocarbon.

-

Set the mass spectrometer to scan a mass range that includes the molecular ions of both the deuterated and non-deuterated compounds.

-

-

Data Analysis:

-

Acquire the mass spectrum of the non-deuterated reference standard to confirm the expected molecular ion peak.

-

Acquire the mass spectrum of the deuterated sample.

-

Integrate the peak areas of the molecular ions corresponding to the fully deuterated species and any partially deuterated or non-deuterated species.

-

Calculate the isotopic purity as follows:

-

Isotopic Purity (%) = [Area of Fully Deuterated Ion / (Sum of Areas of All Isotopic Variants)] x 100

-

-

Conclusion: A Commitment to Scientific Integrity

The successful application of deuterated aromatic hydrocarbons in research and drug development hinges on a foundation of scientific integrity. This begins with the careful selection of a reputable commercial supplier who can provide high-quality, well-characterized compounds. By understanding the principles of their synthesis and the rigors of their quality control, researchers can have confidence in the materials they use. Furthermore, the implementation of well-designed experimental protocols, such as those outlined in this guide, ensures that the data generated is both accurate and reproducible. By adhering to these principles, the scientific community can continue to leverage the power of deuteration to advance our understanding of complex biological systems and to develop safer and more effective medicines.

References

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

-

Labware Group. CDN Isotopes | Brand. [Link]

-

Lab Bulletin. (2020, February 17). LGC acquires C/D/N Isotopes. [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

Cambridge Isotope Laboratories, Inc. (2018, March 21). Cambridge Isotope Laboratories (CIL): Your Partner in Stable Isotope Labeled Compounds. [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Taiyo Nippon Sanso. Development of Flow Synthesis Method for Deuterated Aromatic Compounds. [Link]

-

Medical Isotopes, Inc. R&D Chemicals. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

University of Waterloo. (2024, April 30). Synthesis of Deuterated Benzene for a Circular Deuterium Economy. [Link]

-

ResolveMass Laboratories Inc. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. [Link]

-

ResearchGate. Deuterated Drugs: Isotope Distribution and Impurity Profiles. [Link]

-

Journal of Biological Chemistry. A simple protocol for the production of highly deuterated proteins for biophysical studies. [Link]

-

The University of New Mexico. Quality Control of Compounded Radiopharmaceuticals. [Link]

- Google Patents.

- Google Patents.

-

Science.gov. isotopically labeled compounds: Topics by Science.gov. [Link]

-

PubMed. Quality control of imbalanced mass spectra from isotopic labeling experiments. [Link]

-

National Institutes of Health. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. [Link]

-

Metware Biotechnology. Isotope-labeled Food & Beverage Standards and Reference Materials. [Link]

-

Medical Isotopes, Inc. Home. [Link]

-

Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards. [Link]

-

CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

Sources

- 1. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. Design of CGMP Production of 18F- and 68Ga-Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated Compounds for NMR | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. isotope.com [isotope.com]

- 11. isotope.com [isotope.com]

- 12. isotope.com [isotope.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. Toluene-d8 D 99atom , TMS 0.03 (v/v) 2037-26-5 [sigmaaldrich.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. cdnisotopes.com [cdnisotopes.com]

- 20. cdnisotopes.com [cdnisotopes.com]

- 21. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Solvents

Introduction: The Ubiquitous Tool in Modern Analytical Chemistry

Deuterated solvents are indispensable reagents in the modern research and development landscape, particularly for nuclear magnetic resonance (NMR) spectroscopy.[1][2] By substituting protons with deuterium, these solvents provide a "silent" background, allowing for the unambiguous analysis of proton-containing analytes.[2] While their properties are virtually identical to their non-deuterated (protio) counterparts, it is a critical error to assume their safety profiles are benign.[3] This guide provides an in-depth examination of the safety and handling precautions for deuterated solvents, designed for researchers, scientists, and drug development professionals. Our focus will be on establishing self-validating systems of operation that prioritize safety through a deep understanding of the inherent chemical properties of these essential laboratory chemicals.

I. The Isotopic Distinction: Does Deuteration Alter Toxicity?

A common misconception is that the substitution of hydrogen with deuterium significantly mitigates the toxicity of a solvent. While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slightly reduce the rate of metabolism and the formation of toxic metabolites, the fundamental hazardous nature of the parent molecule remains.[3]

For instance, deuterated chloroform (CDCl₃) is still considered toxic and a suspected carcinogen, albeit slightly less so than its protio counterpart, chloroform (CHCl₃).[3][4][5][6] The primary mechanism of chloroform toxicity involves its metabolism to the highly reactive and destructive trichloromethyl radical (•CCl₃).[3] The stronger C-D bond in CDCl₃ makes the formation of this radical somewhat less favorable.[3] Nevertheless, the shared hazards of toxicity, skin and eye irritation, and potential organ damage persist.[5][7]

Conversely, for other solvents, the hazards are primarily dictated by their physical properties, such as flammability and volatility, which are not significantly altered by deuteration. Acetone-d₆, for example, remains a highly flammable liquid, and appropriate precautions against ignition sources are paramount.[8][9][10]

Key Takeaway: While isotopic substitution can subtly influence the toxicology of a solvent, the fundamental hazards of the parent compound should always be the primary consideration in risk assessment.

II. A Comparative Hazard Analysis of Common Deuterated Solvents

To facilitate a rapid and effective risk assessment, the following table summarizes the key hazards associated with commonly used deuterated solvents. This information is a synthesis of data from multiple safety data sheets (SDS) and toxicological profiles.

| Deuterated Solvent | Key Hazards | GHS Pictograms |

| Chloroform-d (CDCl₃) | Harmful if swallowed, Causes skin and serious eye irritation, Toxic if inhaled, Suspected of causing cancer and genetic defects, May cause damage to organs through prolonged or repeated exposure.[3][5][7] | GHS06: Toxic, GHS07: Exclamation mark, GHS08: Health hazard[3] |

| Acetone-d₆ ((CD₃)₂CO) | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[8][9][10][11] | GHS02: Flammable, GHS07: Exclamation mark[10] |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Combustible liquid. Readily absorbed through the skin and may carry other dissolved substances with it. | GHS07: Exclamation mark |

| Methanol-d₄ (CD₃OD) | Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin, or if inhaled, Causes damage to organs (optic nerve). | GHS02: Flammable, GHS06: Toxic, GHS08: Health hazard |

| Deuterium Oxide (D₂O) | Non-hazardous. However, prolonged exposure to high concentrations can have physiological effects. | Not classified as hazardous |

| Benzene-d₆ (C₆D₆) | Flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin and serious eye irritation, May cause genetic defects and cancer, Causes damage to organs through prolonged or repeated exposure. | GHS02: Flammable, GHS07: Exclamation mark, GHS08: Health hazard |

| Toluene-d₈ (C₆D₅CD₃) | Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, May cause drowsiness or dizziness, Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure. | GHS02: Flammable, GHS07: Exclamation mark, GHS08: Health hazard |

III. The Pillars of Safe Handling: A Proactive Approach

A robust safety protocol for handling deuterated solvents is not merely a list of rules but a self-validating system built on a foundation of risk assessment, proper technique, and emergency preparedness.

A. Risk Assessment: The Foundation of a Safe Workflow